molecular formula C9H15N5S B13133857 N~2~-Cyclopentyl-6-(methylsulfanyl)-1,3,5-triazine-2,4-diamine CAS No. 88866-17-5

N~2~-Cyclopentyl-6-(methylsulfanyl)-1,3,5-triazine-2,4-diamine

Cat. No.: B13133857
CAS No.: 88866-17-5
M. Wt: 225.32 g/mol
InChI Key: BXSFXRPIMXZBAQ-UHFFFAOYSA-N
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Description

N2-Cyclopentyl-6-(methylthio)-1,3,5-triazine-2,4-diamine is a chemical compound that belongs to the class of triazine derivatives Triazines are heterocyclic compounds that contain three nitrogen atoms in a six-membered ring This particular compound is characterized by the presence of a cyclopentyl group, a methylthio group, and two amino groups attached to the triazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-Cyclopentyl-6-(methylthio)-1,3,5-triazine-2,4-diamine typically involves the reaction of cyclopentylamine with 2,4-dichloro-6-(methylthio)-1,3,5-triazine. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of N2-Cyclopentyl-6-(methylthio)-1,3,5-triazine-2,4-diamine can be scaled up by using large reactors and optimized reaction conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N2-Cyclopentyl-6-(methylthio)-1,3,5-triazine-2,4-diamine can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The triazine ring can be reduced to a dihydrotriazine derivative using reducing agents such as lithium aluminum hydride.

    Substitution: The amino groups can participate in nucleophilic substitution reactions with electrophiles like alkyl halides or acyl chlorides to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; reaction conditionsroom temperature to 50°C.

    Reduction: Lithium aluminum hydride; reaction conditionsreflux in anhydrous ether.

    Substitution: Alkyl halides, acyl chlorides; reaction conditionspresence of a base like triethylamine, room temperature to 60°C.

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Dihydrotriazine derivatives.

    Substitution: N-alkyl or N-acyl derivatives.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex triazine derivatives, which can be used as ligands in coordination chemistry or as intermediates in organic synthesis.

    Biology: The compound has shown potential as an antimicrobial agent, with studies indicating its effectiveness against certain bacterial and fungal strains.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.

    Industry: It is used in the production of agrochemicals, such as herbicides and pesticides, due to its ability to inhibit the growth of unwanted plants and pests.

Mechanism of Action

The mechanism of action of N2-Cyclopentyl-6-(methylthio)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets and pathways. In biological systems, the compound can inhibit the activity of enzymes involved in essential metabolic processes, leading to the disruption of cellular functions. For example, it may inhibit the activity of dihydrofolate reductase, an enzyme crucial for DNA synthesis, thereby exerting its antimicrobial or anticancer effects.

Comparison with Similar Compounds

N2-Cyclopentyl-6-(methylthio)-1,3,5-triazine-2,4-diamine can be compared with other triazine derivatives, such as:

    2-Cyclopentyl-6-methoxy-isonicotinic acid: Used as an intermediate in the synthesis of pyridine derivatives with immunomodulating properties.

    N2-Cyclopentyl-6-methyl-pyridine-2,3-diamine:

    5-Bromo-N2-cyclopentyl-6-methyl-pyridine-2,3-diamine:

The uniqueness of N2-Cyclopentyl-6-(methylthio)-1,3,5-triazine-2,4-diamine lies in its specific substitution pattern and the presence of the methylthio group, which imparts distinct chemical and biological properties.

Biological Activity

N~2~-Cyclopentyl-6-(methylsulfanyl)-1,3,5-triazine-2,4-diamine is a compound belonging to the class of 1,3,5-triazines, which are known for their diverse biological activities. This article explores the biological activity of this specific compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

  • Chemical Formula : C11_{11}H16_{16}N5_5S
  • Molecular Weight : 252.35 g/mol
  • IUPAC Name : this compound
  • CAS Number : 88866-17-5

The compound features a triazine core with a cyclopentyl group and a methylsulfanyl substituent. This structural arrangement is significant for its biological activity.

Antifungal Activity

Recent studies have highlighted the antifungal potential of various 1,3,5-triazine derivatives. While specific data on this compound is limited, related compounds have shown promising results against fungal pathogens:

  • Synergistic Effects : A study demonstrated that triazine derivatives could enhance the efficacy of existing antifungal agents like fluconazole against resistant strains of Candida albicans. Compounds structurally similar to N~2~-Cyclopentyl-6-(methylsulfanyl)-1,3,5-triazine exhibited minimum inhibitory concentrations (MIC) ranging from 0.125 to 4.0 µg/mL against various fungi .

Anticancer Properties

Triazines are also recognized for their anticancer properties. Research indicates that certain derivatives can inhibit tumor growth through various mechanisms:

  • Mechanism of Action : Triazines may induce apoptosis in cancer cells by disrupting cellular signaling pathways involved in survival and proliferation. They can also interfere with DNA synthesis and repair mechanisms .

The biological activity of this compound may be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Compounds with similar structures often act as inhibitors of key enzymes involved in metabolic pathways in fungi and cancer cells.
  • Receptor Modulation : Some triazines may interact with specific receptors or proteins that regulate cell growth and differentiation.
  • Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in target cells, leading to cell death.

Case Studies and Research Findings

StudyFindings
Study on Antifungal Activity Identified several triazine derivatives with significant antifungal activity against C. albicans and other strains.
Review on Triazines in Cancer Therapy Discussed the role of triazines in cancer treatment; highlighted their potential in inducing apoptosis in tumor cells.
Synthesis and Evaluation of Triazine Derivatives Evaluated the biological properties of synthesized triazines; noted their broad spectrum of activity against various pathogens.

Properties

CAS No.

88866-17-5

Molecular Formula

C9H15N5S

Molecular Weight

225.32 g/mol

IUPAC Name

2-N-cyclopentyl-6-methylsulfanyl-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C9H15N5S/c1-15-9-13-7(10)12-8(14-9)11-6-4-2-3-5-6/h6H,2-5H2,1H3,(H3,10,11,12,13,14)

InChI Key

BXSFXRPIMXZBAQ-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC(=NC(=N1)NC2CCCC2)N

Origin of Product

United States

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